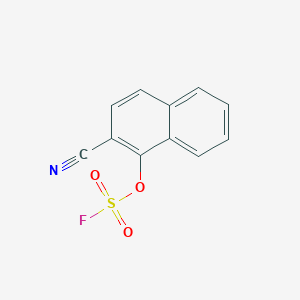

2-Cyano-1-fluorosulfonyloxynaphthalene

Description

Properties

IUPAC Name |

2-cyano-1-fluorosulfonyloxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQFKAFGOVAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-fluorosulfonyloxynaphthalene typically involves the introduction of the cyano and fluorosulfonyloxy groups onto a naphthalene ring. One common method involves the reaction of 1-naphthol with cyanogen bromide and fluorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-fluorosulfonyloxynaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The cyano and fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Substituted naphthalenes with various functional groups.

Oxidation Reactions: Naphthoquinone derivatives.

Reduction Reactions: Naphthylamines.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Cyano-1-fluorosulfonyloxynaphthalene has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Cyano-1-fluorosulfonyloxynaphthalene involves its interaction with specific molecular targets, leading to various chemical transformations. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Cyano-1-fluorosulfonyloxynaphthalene with two structurally related compounds: 1-Nitronaphthalene and Thiophene fentanyl hydrochloride.

Reactivity and Stability

- Fluorosulfonyloxy vs. Nitro Groups: The fluorosulfonyloxy group in this compound is more reactive in nucleophilic substitutions compared to the nitro group in 1-Nitronaphthalene. For example, fluorosulfonyloxy derivatives undergo faster hydrolysis or displacement by amines, whereas nitro groups require harsh reducing conditions for conversion .

- Cyano vs. Thiophene Substituents: The cyano group deactivates the naphthalene ring, directing electrophilic attacks to specific positions (e.g., para to -CN). In contrast, the thiophene moiety in Thiophene fentanyl hydrochloride contributes to π-stacking interactions, critical for binding opioid receptors .

Research Findings and Limitations

- Synthetic Utility: Studies suggest that fluorosulfonyloxy-substituted naphthalenes, like this compound, enable efficient synthesis of sulfonic esters and fluorinated polymers.

- Toxicological Gaps: While 1-Nitronaphthalene is a known irritant, the toxicity profile of this compound remains uncharacterized. Analogous fluorosulfonyl compounds (e.g., triflyl derivatives) exhibit corrosivity, implying similar risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.